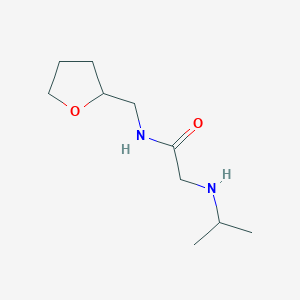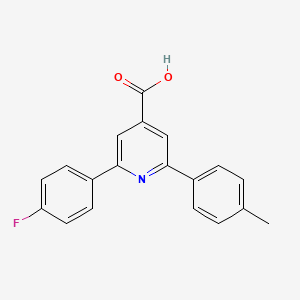![molecular formula C22H21BrO4 B12040684 isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12040684.png)
isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, a bromine atom, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps, including bromination, esterification, and coupling reactions. The process begins with the bromination of a suitable precursor to introduce the bromine atom at the desired position. This is followed by esterification to form the isopropyl ester group. The final step involves coupling the benzofuran core with the propenyl group using reagents such as palladium catalysts under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Isopropyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
- Isopropyl 6-bromo-2-methyl-5-(propionyloxy)-1-benzofuran-3-carboxylate
- Isopropyl 6-bromo-2-methyl-5-((4-nitrobenzoyl)oxy)-1-benzofuran-3-carboxylate
Uniqueness
Isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate is unique due to the presence of the propenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C22H21BrO4 |
|---|---|
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
propan-2-yl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H21BrO4/c1-14(2)26-22(24)21-15(3)27-19-13-18(23)20(12-17(19)21)25-11-7-10-16-8-5-4-6-9-16/h4-10,12-14H,11H2,1-3H3/b10-7+ |
Clave InChI |
KVQPQQKXWHUYNN-JXMROGBWSA-N |
SMILES isomérico |
CC1=C(C2=CC(=C(C=C2O1)Br)OC/C=C/C3=CC=CC=C3)C(=O)OC(C)C |
SMILES canónico |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC=CC3=CC=CC=C3)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12040602.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040603.png)


![methyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12040625.png)
![3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B12040628.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12040641.png)




![Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12040663.png)


